1,2-Diiodotetrafluorobenzene
Overview
Description
1,2-Diiodotetrafluorobenzene is a polyfluorinated compound that has been the subject of various studies due to its potential as a building block in organic synthesis. The presence of iodine atoms makes it a versatile precursor for further chemical transformations, while the fluorine atoms contribute to its unique reactivity and physical properties.
Synthesis Analysis
The synthesis of polyfluorinated compounds like 1,2-diiodotetrafluorobenzene often involves halogenation reactions. For instance, 1,4-diiodo-2,3,5,6-tetrafluorobenzene (DITFB), a closely related compound, has been synthesized and used as a precursor for various polyfluorinated organic compounds10. Although the specific synthesis of 1,2-diiodotetrafluorobenzene is not detailed in the provided papers, it can be inferred that similar halogenation techniques could be applied.
Molecular Structure Analysis
The molecular structure of polyfluorinated benzenes has been extensively studied. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was determined using gas-phase electron diffraction and ab initio calculations, revealing slight deviations from D6h symmetry . While this is not the same molecule as 1,2-diiodotetrafluorobenzene, it provides insight into the structural characteristics that might be expected for polyfluorinated benzenes with different substituents.
Chemical Reactions Analysis
1,2-Diiodotetrafluorobenzene can undergo photolysis in the presence of benzene, leading to products derived from the 2-iodotetrafluorophenyl radical and tetrafluorobenzyne . This indicates that the compound can participate in radical reactions and may serve as a precursor for aryne chemistry. Additionally, the reactivity of fluorobenzenes with transition metal complexes has been discussed, highlighting the potential for C-H and C-F bond activation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluorinated benzenes are influenced by their fluorine substituents. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, which is a result of the strong electronegativity of fluorine . Although not directly about 1,2-diiodotetrafluorobenzene, this study provides a basis for understanding how fluorine atoms affect the physical properties of such compounds. The NMR spectra of 1,2-difluorobenzene in nematic solvents also offer insights into the anisotropy of indirect fluorine couplings, which could be relevant for understanding the properties of 1,2-diiodotetrafluorobenzene .
Scientific Research Applications
1. Enhanced Luminescence of Single-Benzene Fluorescent Molecules
- Application Summary: 1,2-Diiodotetrafluorobenzene is used in the study of single benzene X-type luminescent molecules. These molecules often suffer from an aggregation-induced quenching effect under solid-state conditions, especially for red-emissive molecules, due to their flat rigid molecular framework and strong interactions .
- Methods of Application: Cocrystal engineering is used to change the π–π packing arrangement and intermolecular interactions inside a crystal through different molecular self-assembly arrangements . By choosing different halogen bond donors (1,4-diiodotetrafluorobenzene named co-former 1 and 1,4-dibromotetrafluorobenzene named co-former 2), two cocrystal systems with enhanced emission efficiency were synthesized .
- Results: Both cocrystals exhibit red shifts relative to DMCAT form II (10 nm and 16 nm) and significantly increased quantum yields (approximately 3 and 5 times) .
2. Bifurcated Halogen Bond-Driven Supramolecular Double Helices
- Application Summary: 1,2-Diiodotetrafluorobenzene is used in the formation of supramolecular double helices driven by strong bifurcated iodine bonds .
- Methods of Application: The formation of the supramolecular double helices is driven by the strong bifurcated iodine bonds which can force the herringbone packing arrangement of the molecules 2,2′-bi (1,8-naphthyridine) into a face-to-face π···π stacking pattern .
- Results: The computational results show that the bifurcated iodine bond is much stronger than the bifurcated bromine bond and bifurcated chlorine bond, and it is the much stronger bifurcated iodine bond that makes the cocrystal of 1,2-diiodotetrafluorobenzene and 2,2′-bi (1,8-naphthyridine) much easier to be synthesized .
3. Cocrystals with Nitroxide
- Application Summary: 1,2-Diiodotetrafluorobenzene forms co-crystals with nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), a 2:2 cyclic tetramer, (TMIO) 2 · (1,2-DITFB) 2 .
- Methods of Application: The formation of the co-crystals is driven by the strong iodine bonds which can force the packing arrangement of the molecules into a specific pattern .
- Results: The formation of these co-crystals demonstrates the potential of 1,2-Diiodotetrafluorobenzene in the field of supramolecular chemistry .
4. Synthesis of Dilithiotetrafluorobenzene
- Application Summary: 1,2-Diiodotetrafluorobenzene on treatment with methyl lithium at -78°C, affords dilithiotetrafluorobenzene .
- Methods of Application: The synthesis involves the reaction of 1,2-Diiodotetrafluorobenzene with methyl lithium at a temperature of -78°C .
- Results: The result of this reaction is the formation of dilithiotetrafluorobenzene, demonstrating the reactivity of 1,2-Diiodotetrafluorobenzene .
Safety And Hazards
1,2-Diiodotetrafluorobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Relevant Papers One relevant paper discusses the preparation and characterization of two supramolecular cocrystals, one of which involves 1,2-Diiodotetrafluorobenzene . The cocrystals display strong phosphorescence at room temperature .
properties
IUPAC Name |
1,2,3,4-tetrafluoro-5,6-diiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYIZAYQMMVTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)I)I)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F4I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181552 | |
Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diiodotetrafluorobenzene | |
CAS RN |
2708-97-6 | |
Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2708-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002708976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2708-97-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21629 | |
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Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrafluoro-5,6-diiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-Tetrafluoro-5,6-diiodobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBA9AD5ZEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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